Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

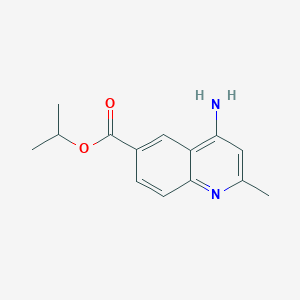

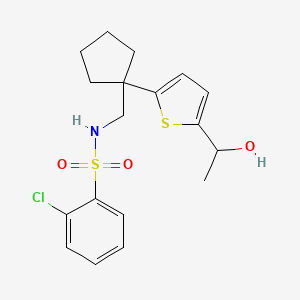

Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate is a chemical compound with the CAS Number: 1250484-50-4 . It has a molecular weight of 224.2 . The IUPAC name for this compound is ethyl difluoro (4-hydroxytetrahydro-2H-pyran-4-yl)acetate . The InChI code for this compound is 1S/C9H14F2O4/c1-2-15-7 (12)9 (10,11)8 (13)3-5-14-6-4-8/h13H,2-6H2,1H3 .

Molecular Structure Analysis

The InChI code for Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate is 1S/C9H14F2O4/c1-2-15-7 (12)9 (10,11)8 (13)3-5-14-6-4-8/h13H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate has a molecular weight of 224.2 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the web search results.Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

Ethyl(trifluoromethyl)dioxirane (ETDO) demonstrates significant reactivity and regioselectivity in the hydroxylation of cholesterol derivatives, facilitating the synthesis of naturally occurring oxysterols, such as 25-hydroxycholesterol and its 3-sulfate, along with 24-oxocholesterol. This process highlights the utility of fluorinated reagents in achieving selective modifications of complex molecules, crucial for developing therapeutic agents (Ogawa et al., 2009).

Enzymatic Synthesis

Chemoenzymatic synthesis utilizing Novozyme-435 showcases the enantioselective hydrolysis of racemic syn-ethyl esters, a method applied in the synthesis of the HMG-CoA reductase inhibitor rosuvastatin. This illustrates the strategic use of enzymatic reactions in producing optically pure compounds, which are essential in pharmaceutical synthesis (Ramesh et al., 2017).

Material Science Applications

The study of 9,9′-bifluorene-9,9′-diol ethyl acetate solvate showcases the importance of fluorinated compounds in material science, particularly in designing new materials with specific optical and electronic properties. The molecular structure, characterized by intramolecular hydrogen bonds, influences the material's properties and applications (Sun et al., 2007).

Corrosion Inhibition

Theoretical studies on quinoxalines, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, as corrosion inhibitors for copper in nitric acid media, reveal the relationship between molecular structure and inhibition efficiency. Quantum chemical parameters derived from these studies inform the design of effective corrosion inhibitors, crucial for industrial applications (Zarrouk et al., 2014).

Antioxidant Research

Investigations into the oxidation chemistry of hydroxytyrosol and its derivatives, such as ethyl acetate-extractable products from peroxidase/H2O2-mediated oxidation, shed light on the mechanisms of antioxidant action. These findings have implications for understanding the role of natural antioxidants in health and disease prevention (Lucia et al., 2006).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It has been suggested that it may inhibit proliferation, migration, and invasion of certain cell lines .

Biochemical Pathways

Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate may affect the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and proliferation. By inhibiting this pathway, the compound may induce cell cycle arrest and apoptosis .

Result of Action

The compound has been shown to inhibit proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .

Propiedades

IUPAC Name |

ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O4/c1-2-15-7(12)9(10,11)8(13)3-5-14-6-4-8/h13H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBJQIJEGIPIHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1(CCOCC1)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B2974586.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide](/img/structure/B2974589.png)

![5-[(2-furylmethoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2974594.png)

![5-[(3-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2974595.png)

![2-Bromo-6-chloro-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B2974596.png)

![5-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2974599.png)

![N-(4-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2974602.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2974603.png)